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Compound Name: 2-(4-Hydroxybenzoyl)benzoic acid

Cat. No.: B1584810 Get Quote

Abstract
This technical guide provides a comprehensive overview of the applications of 2-(4-
Hydroxybenzoyl)benzoic acid in the pharmaceutical sector. Primarily recognized as a pivotal

intermediate in the synthesis of the lipid-lowering agent Fenofibrate, this document elucidates a

detailed, multi-step synthetic pathway. Furthermore, this guide explores the intrinsic biological

activities of 2-(4-Hydroxybenzoyl)benzoic acid itself, presenting detailed protocols for the

evaluation of its anti-inflammatory, antioxidant, and analgesic properties. This document is

intended for researchers, medicinal chemists, and drug development professionals, offering

both theoretical insights and practical, step-by-step methodologies to facilitate further research

and application.

Introduction
2-(4-Hydroxybenzoyl)benzoic acid, with the CAS number 85-57-4, is an aromatic organic

compound that has garnered significant attention in medicinal and organic chemistry.[1] Its

molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a

versatile building block in organic synthesis.[2] While its primary application lies in its role as a

precursor to various pharmaceuticals, emerging research also points towards its own potential

therapeutic activities.[3] This guide will delve into both facets of its pharmaceutical relevance.
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A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in pharmaceutical development.

Property Value Reference(s)

Molecular Formula C₁₄H₁₀O₄ [4]

Molecular Weight 242.23 g/mol [4]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 213 °C [4]

Boiling Point 512.6 °C at 760 mmHg [3]

Density ~1.4 g/cm³ [3]

Solubility
Sparingly soluble in water;

soluble in organic solvents.
[2]

pKa 3.35 ± 0.36 (Predicted) [4]

Nomenclature
For clarity, the following synonyms for 2-(4-Hydroxybenzoyl)benzoic acid may be used

interchangeably in scientific literature:

o-(p-Hydroxybenzoyl)benzoic acid[2]

4'-Hydroxy-2-benzoylbenzoic acid[2]

Phthalein acid[2]

Hibenzate[2]
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The most prominent application of 2-(4-Hydroxybenzoyl)benzoic acid is as a key starting

material in the industrial synthesis of Fenofibrate. Fenofibrate is a widely prescribed medication

for the treatment of hypercholesterolemia and hypertriglyceridemia.[3] The synthetic route from

2-(4-Hydroxybenzoyl)benzoic acid to Fenofibrate is a multi-step process, proceeding through

the key intermediates 4-chloro-4'-hydroxybenzophenone and Fenofibric acid.

Proposed Synthetic Pathway
The following diagram outlines the proposed synthetic pathway from 2-(4-
Hydroxybenzoyl)benzoic acid to Fenofibrate.

2-(4-Hydroxybenzoyl)benzoic acid

4-Chloro-4'-hydroxybenzophenone

Decarboxylative Chlorination
(Proposed Step)

Fenofibric Acid

Etherification
(Bargellini Reaction)

Fenofibrate

Esterification

Click to download full resolution via product page

Caption: Proposed synthetic pathway from 2-(4-Hydroxybenzoyl)benzoic acid to Fenofibrate.

Protocol 1: Synthesis of 4-chloro-4'-
hydroxybenzophenone (Proposed)
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Rationale: This proposed step involves a decarboxylation of the benzoic acid moiety followed

by a chlorination reaction. While a direct, one-pot reaction from 2-(4-Hydroxybenzoyl)benzoic
acid is not extensively documented, this transformation is chemically plausible and could be

achieved through various methods, such as a Hunsdiecker-type reaction or a copper-catalyzed

decarboxylative coupling. An alternative well-documented approach is the Friedel-Crafts

acylation of phenol with p-chlorobenzoyl chloride.[5]

Materials:

2-(4-Hydroxybenzoyl)benzoic acid

Thionyl chloride

A suitable chlorinating agent (e.g., N-Chlorosuccinimide)

A suitable catalyst (e.g., a copper or palladium catalyst)

Anhydrous solvent (e.g., Dichloromethane, Toluene)

Anhydrous aluminum chloride (for Friedel-Crafts alternative)

p-Chlorobenzoyl chloride (for Friedel-Crafts alternative)

Phenol (for Friedel-Crafts alternative)

Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Brine (for workup)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure (Friedel-Crafts Acylation - A well-established alternative route):
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2

eq) to anhydrous dichloromethane.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of p-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to

the stirred suspension.

After the addition is complete, add a solution of phenol (1.1 eq) in anhydrous

dichloromethane dropwise, maintaining the temperature at 0 °C.

After the addition of phenol, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of

crushed ice, followed by concentrated hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield 4-chloro-4'-hydroxybenzophenone.

Protocol 2: Synthesis of Fenofibric Acid
Rationale: This step involves the etherification of the phenolic hydroxyl group of 4-chloro-4'-

hydroxybenzophenone with a derivative of isobutyric acid, followed by hydrolysis. The

Bargellini reaction is a classic method for this transformation.[3][6]

Materials:
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4-chloro-4'-hydroxybenzophenone

Acetone

Chloroform

Sodium hydroxide

Hydrochloric acid

Toluene for recrystallization

Procedure:

In a round-bottom flask, dissolve 4-chloro-4'-hydroxybenzophenone (1.0 eq) and sodium

hydroxide (3.0 eq) in acetone.[7]

Heat the mixture to reflux for 2 hours.

Cool the reaction mixture and slowly add a mixture of chloroform (1.5 eq) in acetone

dropwise.

Stir the reaction mixture overnight at room temperature and then heat to reflux for 8 hours.[7]

After cooling to room temperature, remove the precipitate by filtration and wash with

acetone.

Concentrate the filtrate under reduced pressure to obtain a crude oil.

Add water to the oil and acidify to pH 1 with 1N hydrochloric acid, which will cause the

product to precipitate.

Filter the precipitate and dry under vacuum.

Recrystallize the crude Fenofibric acid from toluene to obtain a purified product.[7]

Protocol 3: Synthesis of Fenofibrate
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Rationale: The final step is the esterification of the carboxylic acid group of Fenofibric acid with

isopropanol to yield Fenofibrate. This can be achieved through various esterification methods,

including Fischer esterification or by converting the carboxylic acid to a more reactive species.

Materials:

Fenofibric acid

Isopropyl alcohol (Isopropanol)

Concentrated sulfuric acid (as catalyst)

Sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve Fenofibric acid (1.0 eq) in an excess of isopropyl alcohol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically

complete within 4-6 hours.

After completion, cool the mixture to room temperature and remove the excess isopropyl

alcohol under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude Fenofibrate.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield

pure Fenofibrate.

Intrinsic Biological Activities of 2-(4-
Hydroxybenzoyl)benzoic Acid
Beyond its role as a synthetic intermediate, 2-(4-Hydroxybenzoyl)benzoic acid has been

reported to possess inherent biological activities, including anti-inflammatory, antioxidant, and

analgesic properties.[3] The following protocols provide standardized methods for evaluating

these potential therapeutic effects.

Protocol 4: In Vitro Anti-Inflammatory Activity - Inhibition
of Albumin Denaturation Assay
Rationale: Protein denaturation is a well-documented cause of inflammation. This assay

assesses the ability of a compound to inhibit the heat-induced denaturation of protein

(albumin), which is analogous to the in vivo denaturation of proteins in inflammatory conditions.

Materials:

2-(4-Hydroxybenzoyl)benzoic acid

Bovine Serum Albumin (BSA) or Egg Albumin (1% w/v solution)

Phosphate Buffered Saline (PBS), pH 6.4

Diclofenac sodium (as a standard anti-inflammatory drug)

UV-Vis Spectrophotometer

Procedure:

Prepare a stock solution of 2-(4-Hydroxybenzoyl)benzoic acid in a suitable solvent (e.g.,

DMSO or ethanol) and make serial dilutions to obtain a range of test concentrations.

The reaction mixture shall consist of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0

mL of the test solution of varying concentrations.
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For the control, 2.0 mL of the vehicle solvent is used in place of the test solution.

For the standard, 2.0 mL of a standard solution of diclofenac sodium is used.

Incubate the reaction mixtures at 37 °C for 20 minutes.

Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.

After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

The percentage inhibition of protein denaturation is calculated using the following formula: %

Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 5: In Vitro Antioxidant Activity - DPPH Radical
Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method

for determining the free radical scavenging activity of a compound. The stable DPPH radical

has a deep violet color, which is reduced to a yellow-colored compound in the presence of an

antioxidant.

Materials:

2-(4-Hydroxybenzoyl)benzoic acid

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

Ascorbic acid or Trolox (as a standard antioxidant)

Methanol

UV-Vis Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of 2-(4-Hydroxybenzoyl)benzoic acid and serial dilutions in

methanol.
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In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 1.0

mL).

Add varying concentrations of the test compound solution (e.g., 0.5 mL) to the DPPH

solution.

For the control, add methanol instead of the test solution.

Incubate the mixtures in the dark at room temperature for 30 minutes.

Measure the absorbance of the solutions at 517 nm.

The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging

= [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC50 value (the concentration of the test compound required to scavenge 50% of the

DPPH radicals) can be determined by plotting the percentage of scavenging against the

concentration of the test compound.

Protocol 6: In Vitro Antioxidant Activity - ABTS Radical
Cation Decolorization Assay
Rationale: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another

widely used method for assessing antioxidant activity. It is based on the ability of antioxidants

to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

2-(4-Hydroxybenzoyl)benzoic acid

ABTS solution (7 mM)

Potassium persulfate solution (2.45 mM)

Trolox (as a standard antioxidant)

Ethanol or buffer solution
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UV-Vis Spectrophotometer or microplate reader

Procedure:

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS

and potassium persulfate solutions and allowing the mixture to stand in the dark at room

temperature for 12-16 hours before use.

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare a stock solution of 2-(4-Hydroxybenzoyl)benzoic acid and serial dilutions.

Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the

diluted ABTS•+ solution (e.g., 190 µL).

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

Measure the absorbance at 734 nm.

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for

the DPPH assay.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 7: In Vivo Analgesic Activity - Hot Plate Test
Rationale: The hot plate test is a common method for assessing the central analgesic activity of

a compound in animal models. The latency of the animal's response to a thermal stimulus is

measured before and after the administration of the test compound.

Materials:

2-(4-Hydroxybenzoyl)benzoic acid

A suitable vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

Morphine or another standard analgesic drug

Laboratory mice or rats
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Hot plate apparatus with adjustable temperature control

Procedure:

Acclimatize the animals to the laboratory environment for at least one week before the

experiment.

Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5 °C).

Gently place each animal on the hot plate and start a stopwatch.

Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

Record the time (in seconds) until the animal exhibits one of these behaviors. This is the

baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

Administer the test compound (2-(4-Hydroxybenzoyl)benzoic acid) or the standard drug

(e.g., morphine) to the animals via a suitable route (e.g., intraperitoneal or oral). Control

animals receive the vehicle.

At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the

animals back on the hot plate and measure the reaction latency.

An increase in the reaction latency compared to the baseline and the control group indicates

an analgesic effect.

The percentage of the maximum possible effect (%MPE) can be calculated as: % MPE =

[(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Safety and Handling
2-(4-Hydroxybenzoyl)benzoic acid should be handled with appropriate safety precautions in

a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Work in

a well-ventilated area or under a fume hood. Avoid breathing dust.
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Conclusion
2-(4-Hydroxybenzoyl)benzoic acid is a compound of significant interest in the pharmaceutical

industry. Its primary role as a key intermediate in the synthesis of Fenofibrate is well-

established, and the multi-step protocol provided herein offers a comprehensive guide for its

conversion. Furthermore, the inherent biological activities of 2-(4-Hydroxybenzoyl)benzoic
acid, particularly its potential anti-inflammatory, antioxidant, and analgesic effects, warrant

further investigation. The detailed protocols for these biological assays are provided to facilitate

such research endeavors, potentially leading to the discovery of new therapeutic applications

for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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